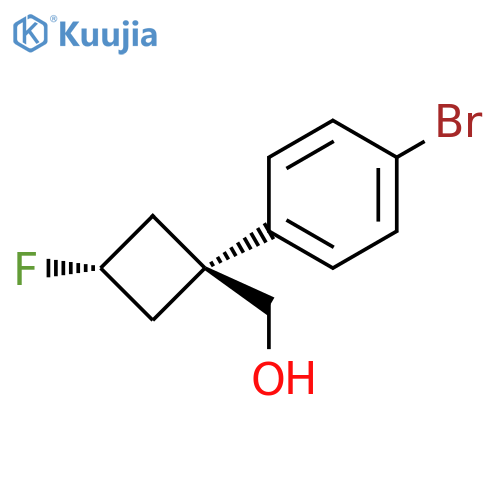Cas no 2137099-13-7 ((1r,3r)-1-(4-bromophenyl)-3-fluorocyclobutylmethanol)

2137099-13-7 structure
商品名:(1r,3r)-1-(4-bromophenyl)-3-fluorocyclobutylmethanol
(1r,3r)-1-(4-bromophenyl)-3-fluorocyclobutylmethanol 化学的及び物理的性質
名前と識別子
-
- trans-1-(4-Bromophenyl)-3-fluorocyclobutanemethanol
- (1r,3r)-1-(4-bromophenyl)-3-fluorocyclobutylmethanol
- 2137099-13-7
- [(1r,3r)-1-(4-bromophenyl)-3-fluorocyclobutyl]methanol
- EN300-1129330
-
- インチ: 1S/C11H12BrFO/c12-9-3-1-8(2-4-9)11(7-14)5-10(13)6-11/h1-4,10,14H,5-7H2/t10-,11+
- InChIKey: YBPHVJKRTODZJQ-PHIMTYICSA-N
- ほほえんだ: [C@]1(C2=CC=C(Br)C=C2)(CO)C[C@@H](F)C1
計算された属性
- せいみつぶんしりょう: 258.00556g/mol
- どういたいしつりょう: 258.00556g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 196
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 20.2Ų
じっけんとくせい
- 密度みつど: 1.52±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 322.9±37.0 °C(Predicted)
- 酸性度係数(pKa): 15.05±0.10(Predicted)
(1r,3r)-1-(4-bromophenyl)-3-fluorocyclobutylmethanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1129330-10.0g |
[(1r,3r)-1-(4-bromophenyl)-3-fluorocyclobutyl]methanol |
2137099-13-7 | 10g |
$3131.0 | 2023-06-09 | ||
| Enamine | EN300-1129330-0.25g |
[(1r,3r)-1-(4-bromophenyl)-3-fluorocyclobutyl]methanol |
2137099-13-7 | 95% | 0.25g |
$670.0 | 2023-10-26 | |
| Enamine | EN300-1129330-1.0g |
[(1r,3r)-1-(4-bromophenyl)-3-fluorocyclobutyl]methanol |
2137099-13-7 | 1g |
$728.0 | 2023-06-09 | ||
| Enamine | EN300-1129330-10g |
[(1r,3r)-1-(4-bromophenyl)-3-fluorocyclobutyl]methanol |
2137099-13-7 | 95% | 10g |
$3131.0 | 2023-10-26 | |
| Enamine | EN300-1129330-0.05g |
[(1r,3r)-1-(4-bromophenyl)-3-fluorocyclobutyl]methanol |
2137099-13-7 | 95% | 0.05g |
$612.0 | 2023-10-26 | |
| Enamine | EN300-1129330-0.5g |
[(1r,3r)-1-(4-bromophenyl)-3-fluorocyclobutyl]methanol |
2137099-13-7 | 95% | 0.5g |
$699.0 | 2023-10-26 | |
| Enamine | EN300-1129330-5g |
[(1r,3r)-1-(4-bromophenyl)-3-fluorocyclobutyl]methanol |
2137099-13-7 | 95% | 5g |
$2110.0 | 2023-10-26 | |
| Enamine | EN300-1129330-5.0g |
[(1r,3r)-1-(4-bromophenyl)-3-fluorocyclobutyl]methanol |
2137099-13-7 | 5g |
$2110.0 | 2023-06-09 | ||
| Enamine | EN300-1129330-0.1g |
[(1r,3r)-1-(4-bromophenyl)-3-fluorocyclobutyl]methanol |
2137099-13-7 | 95% | 0.1g |
$640.0 | 2023-10-26 | |
| Enamine | EN300-1129330-2.5g |
[(1r,3r)-1-(4-bromophenyl)-3-fluorocyclobutyl]methanol |
2137099-13-7 | 95% | 2.5g |
$1428.0 | 2023-10-26 |
(1r,3r)-1-(4-bromophenyl)-3-fluorocyclobutylmethanol 関連文献
-
Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641
-
Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344
-
Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289
-
Chris H. Greene Faraday Discuss., 2004,127, 413-423
-
Baoyu Gao RSC Adv., 2017,7, 28733-28745
2137099-13-7 ((1r,3r)-1-(4-bromophenyl)-3-fluorocyclobutylmethanol) 関連製品
- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)
- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)
- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)
- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)
- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)
- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)
- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)
- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)
- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)
- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)
推奨される供給者
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
